1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine
Overview
Description
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a pyrrole ring, which is further linked to a methylmethanamine moiety
Mechanism of Action
Target of Action
The primary target of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, also known as Vonoprazan Fumarate Impurity 3, is the H+, K±ATPase enzyme system . This enzyme system is crucial in the final step of acid secretion by gastric parietal cells .
Mode of Action
Vonoprazan Fumarate Impurity 3 inhibits the H+, K±ATPase activities in a reversible and potassium-competitive manner . This inhibition suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .
Pharmacokinetics
Vonoprazan Fumarate Impurity 3 is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 h after oral administration . The plasma protein binding of the compound is 80% in healthy subjects . It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . The compound is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .
Action Environment
Environmental factors such as diet and the presence of other medications can influence the compound’s action, efficacy, and stability. For example, food has minimal effect on its intestinal absorption . Also, when Vonoprazan Fumarate Impurity 3 is co-administered with clarithromycin, the mean area under the curve from time zero to infinity of Vonoprazan Fumarate Impurity 3 and clarithromycin were increased by 1.8 and 1.5 times, respectively, compared with the corresponding control values, indicating mutual metabolic inhibition .
Biochemical Analysis
Biochemical Properties
1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing their function and stability. The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of various metabolites . The compound’s metabolism involves its conversion into different metabolites, which can have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .
Preparation Methods
The synthesis of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine involves several steps, typically starting with the preparation of the pyrrole ring. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole under acidic conditions to form the 2-fluorophenylpyrrole intermediate. This intermediate is then subjected to a Mannich reaction with formaldehyde and methylamine to yield the final product .
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and chemical products, including polymers and specialty chemicals .
Comparison with Similar Compounds
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile: This compound shares the fluorophenyl-pyrrole structure but differs in the presence of a carbonitrile group instead of the methylmethanamine moiety.
5-(2-Fluorophenyl)pyrrole-3-carboxaldehyde:
2-(2-Fluorophenyl)pyridine: This compound features a pyridine ring instead of a pyrrole ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZQDVQLOSFFRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC(=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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